2-(2-Butoxyethyl)piperidine hydrochloride

piperidine positional isomers structure-activity relationships medicinal chemistry building blocks

2-(2-Butoxyethyl)piperidine hydrochloride is a 2-substituted piperidine derivative supplied as a hydrochloride salt with a molecular formula of C₁₁H₂₄ClNO (MW 221.77). The compound features a piperidine ring substituted at the 2-position with a butoxyethyl side chain, a structural motif that distinguishes it from the more common 3- and 4-substituted positional isomers and from free-base analogs.

Molecular Formula C11H24ClNO
Molecular Weight 221.77 g/mol
CAS No. 1220030-28-3
Cat. No. B1439872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butoxyethyl)piperidine hydrochloride
CAS1220030-28-3
Molecular FormulaC11H24ClNO
Molecular Weight221.77 g/mol
Structural Identifiers
SMILESCCCCOCCC1CCCCN1.Cl
InChIInChI=1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H
InChIKeyKLLITAMMFGOFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Butoxyethyl)piperidine hydrochloride (CAS 1220030-28-3) Procurement Guide & Baseline Identity


2-(2-Butoxyethyl)piperidine hydrochloride is a 2-substituted piperidine derivative supplied as a hydrochloride salt with a molecular formula of C₁₁H₂₄ClNO (MW 221.77) . The compound features a piperidine ring substituted at the 2-position with a butoxyethyl side chain, a structural motif that distinguishes it from the more common 3- and 4-substituted positional isomers and from free-base analogs . It is primarily classified as a research chemical and pharmaceutical intermediate , commercially available from multiple vendors at a minimum purity specification of 95% .

Why 2-(2-Butoxyethyl)piperidine Hydrochloride Cannot Be Freely Substituted: Key Differentiation Factors


Generic substitution among piperidine derivatives fails because the position of substitution on the piperidine ring (2- vs. 3- vs. 4-) critically alters the three-dimensional orientation of the side chain, influencing steric interactions, receptor binding geometry, and downstream synthetic derivatization pathways [1]. Furthermore, the hydrochloride salt form is not interchangeable with the free base; it confers predictable solubility in aqueous media, a defined crystalline melting point (135–140 °C), and improved long-term storage stability under ambient conditions . These differences are quantifiable and directly impact procurement decisions for reproducible synthesis or biological screening campaigns.

Quantitative Differentiation Evidence for 2-(2-Butoxyethyl)piperidine Hydrochloride Versus Closest Analogs


2-Position Substitution Pattern Versus 3- and 4-Position Isomers: Structural Differentiation Evidence

The 2-substituted butoxyethyl chain on the piperidine ring creates a stereogenic center adjacent to the basic nitrogen, generating a distinct spatial orientation not achievable with 3- or 4-substituted regioisomers. This structural difference is predicted to alter hydrogen-bonding geometry, steric bulk distribution, and downstream derivatization reactivity compared to the 3-(2-butoxyethyl)piperidine (CAS 1219949-07-1) and 4-(2-butoxyethyl)piperidine (CAS 70724-66-2) positional isomers . The 2-position is the most common substitution site among piperidine-containing FDA-approved drugs, reflecting its medicinal chemistry relevance [1].

piperidine positional isomers structure-activity relationships medicinal chemistry building blocks

Hydrochloride Salt Form Versus Free Base: Solubility and Handling Advantages

The hydrochloride salt of 2-(2-butoxyethyl)piperidine (CAS 1220030-28-3) is reported as a white crystalline powder with a melting point of 135–140 °C and is soluble in water , whereas the free base (CAS 865075-22-5; MW 185.31) is a liquid or low-melting solid at room temperature [1]. This transformation to the HCl salt form typically improves aqueous solubility by several orders of magnitude for aliphatic amines [2], enabling direct use in aqueous reaction media or biological buffers without additional formulation steps.

salt form selection aqueous solubility solid-state stability hydrochloride salt

Butoxyethyl Chain Length vs. Shorter Alkoxyethyl Analogs: Lipophilicity Differentiation

The butoxyethyl side chain provides increased lipophilicity compared to shorter-chain analogs. While experimental logP for the target compound is not available in authoritative databases, the closely related 3-(2-butoxyethyl)piperidine hydrochloride positional isomer has a reported logP of 3.32 [1], compared to an estimated logP of approximately 1.5–1.8 for the 2-(2-methoxyethyl)piperidine analog based on the ~1.7 log unit difference expected for replacing a butyl with a methyl group in aliphatic ethers [2]. This translates to a predicted >30-fold increase in octanol-water partition coefficient, which is relevant for membrane permeability in cell-based assays.

lipophilicity logP alkoxy chain length membrane permeability piperidine ethers

Commercial Purity Specification and Analytical Traceability vs. Unspecified-Grade Analogs

2-(2-Butoxyethyl)piperidine hydrochloride is commercially available with a minimum purity specification of 95% from multiple suppliers including AKSci , and at NLT 98% purity from MolCore . The compound is accompanied by an MDL number (MFCD13560240) and a unique InChI Key (KLLITAMMFGOFCT-UHFFFAOYSA-N) registered in PubChem [1], providing unambiguous structural verification. In contrast, some positional isomer analogs are available only from single suppliers without documented purity specifications or analytical traceability, introducing procurement risk for reproducible experimental outcomes.

purity specification quality control certificate of analysis analytical traceability

Synthetic Utility as a 2-Substituted Piperidine Building Block vs. 3- or 4-Substituted Analogs

The 2-substitution pattern on piperidine uniquely positions the butoxyethyl side chain adjacent to the secondary amine, enabling intramolecular interactions or directing effects in subsequent synthetic transformations that are geometrically impossible with 3- or 4-substituted analogs [1]. The hydrochloride salt form allows direct use in amide coupling, reductive amination, or N-alkylation reactions without prior neutralization, simplifying synthetic workflows . Piperidine is the most frequently occurring heterocycle in FDA-approved drugs, and 2-substituted piperidines represent a privileged scaffold in medicinal chemistry [1].

synthetic building block piperidine derivatization regioselective synthesis medicinal chemistry

Recommended Application Scenarios for 2-(2-Butoxyethyl)piperidine Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Defined 2-Substituted Piperidine Scaffolds

When building a compound library around a 2-substituted piperidine core, 2-(2-butoxyethyl)piperidine hydrochloride provides the precise regiochemistry (2-position substitution) that defines the three-dimensional shape and synthetic handle for further elaboration. The hydrochloride salt form permits direct use in parallel synthesis (amide coupling, sulfonylation, reductive amination) without a neutralization step, improving workflow efficiency and reproducibility . The 2-position is the most biologically validated substitution pattern among piperidine-containing drugs, making this regioisomer the preferred choice for hit-finding campaigns [1].

Physicochemical Property Optimization Studies Involving Lipophilic Alkoxyethyl Side Chains

For structure-property relationship (SPR) studies comparing alkoxy chain length effects on lipophilicity and permeability, 2-(2-butoxyethyl)piperidine hydrochloride (estimated logP ~3.3) offers an approximately 1.5–1.8 log unit lipophilicity increase over the corresponding 2-(2-methoxyethyl)piperidine analog [2]. This butoxyethyl chain length may be the optimal balance for achieving passive membrane permeability while retaining sufficient aqueous solubility (enabled by the HCl salt) for in vitro assay compatibility.

Sigma Receptor or CNS-Targeted Ligand Exploration Using Piperidine Ether Scaffolds

Piperidine ethers with alkoxyalkyl side chains have been explored as sigma receptor ligands, a target class implicated in neurological disorders and oncology . The butoxyethyl chain length and 2-substitution geometry may offer a distinct binding profile compared to shorter-chain or differently substituted analogs, though direct comparative binding data for this specific compound remain absent from the published literature. Researchers pursuing sigma receptor or related CNS targets should consider this compound as part of a systematic regioisomer and chain-length SAR matrix.

Analytical Reference Standard Procurement for Method Development

With a defined InChI Key (KLLITAMMFGOFCT-UHFFFAOYSA-N), MDL number (MFCD13560240), and supplier-certified minimum purity of 95% (or NLT 98%), 2-(2-butoxyethyl)piperidine hydrochloride is suitable as a reference standard for HPLC, LC-MS, or NMR method development involving 2-substituted piperidine derivatives [3]. Its crystalline hydrochloride salt form and defined melting point (135–140 °C) further support identity confirmation by thermal analysis techniques .

Technical Documentation Hub

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